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Introduction to ANGPTL8
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein

primarily expressed in the liver and adipose tissue.[1][2] It is a key regulator of triglyceride (TG)

metabolism, primarily by inhibiting the activity of lipoprotein lipase (LPL), the rate-limiting

enzyme for plasma TG clearance.[1][2] Elevated levels of circulating ANGPTL8 have been

associated with several metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity,

metabolic syndrome, and nonalcoholic fatty liver disease (NAFLD).[1][2] ANGPTL8 is unique

within the ANGPTL family as it lacks the typical fibrinogen-like domain but shares homology in

its N-terminal domain with ANGPTL3 and ANGPTL4.[1][3] Its expression is regulated by

nutritional status, such as feeding and fasting, as well as by insulin.[1][2]

The Role of ANGPTL8 in Signaling and Metabolism
ANGPTL8 exerts its primary function on lipid metabolism through a coordinated mechanism

with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4. In the fed state,

insulin stimulates ANGPTL8 expression.[4] ANGPTL8 then forms a complex with ANGPTL3,

which is a potent inhibitor of LPL in cardiac and skeletal muscle.[2][5][6] This action effectively

diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[1][2]

Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in

muscle tissues to provide energy.[1][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12372598?utm_src=pdf-interest
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913278/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00339.2019
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00195.2021
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2018.00169/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond its role in LPL inhibition, ANGPTL8 has been implicated in various other signaling

pathways, including:

Insulin Signaling: ANGPTL8 expression is regulated by insulin, and studies suggest that

silencing ANGPTL8 can impact insulin sensitivity and glucose homeostasis.[4][8][9]

Wnt/β-catenin Pathway: ANGPTL8 has been shown to promote the adipogenic differentiation

of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway.[1][2]

ERK Signaling: ANGPTL8 can activate the ERK signaling pathway, which is involved in

downregulating adipose triglyceride lipase (ATGL), a key enzyme for triglyceride hydrolysis

within adipocytes.[7] In the context of liver fibrosis, ANGPTL8 can stimulate hepatic stellate

cells via the LILRB2/ERK signaling pathway.[1]

NF-κB Signaling: ANGPTL8 has been shown to be induced by inflammation and can sustain

the production of chemokines through the NF-κB signaling pathway in certain cancers.[1][2]

Antisense Oligonucleotides (ASOs) for Studying
Gene Function
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs that can

bind to a specific messenger RNA (mRNA) sequence. This binding event leads to the

degradation of the target mRNA by RNase H, thereby preventing the synthesis (translation) of

the corresponding protein. Second-generation ASOs, such as those with 2′-O-methoxyethyl

(MOE) modifications, exhibit improved stability, affinity, and safety profiles, making them

valuable tools for in vivo research.[1][8] By specifically targeting Angptl8 mRNA, ASOs provide

a powerful pharmacological approach to investigate the physiological and pathophysiological

roles of ANGPTL8 through its selective knockdown.[4][8]

Application Note: Pharmacological Inhibition of
ANGPTL8 Using ASOs
The use of ASOs to silence Angptl8 has provided significant insights into its function,

particularly in the context of diet-induced metabolic diseases. Studies in rodent models have

demonstrated that pharmacological knockdown of ANGPTL8 can prevent ectopic lipid
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accumulation and improve insulin resistance by promoting the uptake of lipids into adipose

tissue.[8][10]

Key Findings from ASO-Mediated ANGPTL8 Knockdown
Studies:

Reduced ANGPTL8 Expression: Treatment with a second-generation 2′-O-methoxyethyl

ASO targeting Angptl8 effectively reduces its mRNA expression in both the liver and adipose

tissue in high-fat diet (HFD)-fed rodents.[8]

Improved Lipid Profile: ASO-mediated silencing of Angptl8 leads to a significant reduction in

fasting plasma triglycerides.[8]

Prevention of NAFLD: By disinhibiting adipose tissue LPL, Angptl8 ASO treatment enhances

the uptake of postprandial triglycerides into white adipose tissue, thereby preventing hepatic

steatosis (fatty liver).[8][10]

Enhanced Insulin Sensitivity: The prevention of lipid-induced hepatic insulin resistance is a

key outcome of Angptl8 ASO treatment. This is evidenced by improved glucose tolerance

and preserved insulin-stimulated Akt phosphorylation in the liver.[8][10]

Increased Adipose Tissue Mass: While protecting against ectopic lipid deposition in the liver,

Angptl8 ASO treatment can lead to an increase in fat mass in HFD-fed mice, consistent with

its mechanism of promoting lipid storage in adipose tissue.[8][10]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies utilizing Angptl8

ASOs in rodent models.

Table 1: Effects of Angptl8 ASO on Gene Expression and Plasma Parameters in HFD-Fed Rats
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Parameter Control ASO Angptl8 ASO
Percent
Change

Reference

Epididymal Fat

Angptl8 mRNA
↓ 73% [8]

Liver Angptl8

mRNA
↓ 82% [8]

Fasting Plasma

Triglycerides
↓ 59% [8]

Table 2: Effects of Angptl8 ASO on Hepatic and Adipose Tissue in HFD-Fed Rodents

Parameter Control ASO Angptl8 ASO
Percent
Change

Reference

Hepatic

Triglyceride

Content (Mice)

↓ 37% [8]

Subcutaneous

Adipose LPL

Activity (Rats)

↑ ~200% (3-fold) [8]

Subcutaneous

Adipose TG

Uptake (Rats)

Increased [8]

Epididymal

Adipose TG

Uptake (Rats)

Increased [8]

Body Fat

Percentage

(HFD-fed Mice)

Increased [8]
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Protocol 1: ASO Administration in Rodent Models
This protocol describes the in vivo administration of ASOs to achieve systemic knockdown of

Angptl8.

Materials:

Second-generation 2′-O-methoxyethyl chimeric ASO against Angptl8

Control (scrambled) ASO

Sterile, pyrogen-free saline

Sprague Dawley rats or C57BL/6 mice

High-fat diet (HFD)

Standard rodent chow (RC)

Syringes and needles for intraperitoneal injection

Procedure:

Acclimate animals to the desired diet (e.g., HFD) for a specified period.

Reconstitute the Angptl8 ASO and control ASO in sterile saline to the desired concentration.

Administer the ASO via intraperitoneal (IP) injection. A typical dosing regimen is 25 mg/kg

body weight, once per week.[8]

Continue the treatment for the duration of the study (e.g., 3 weeks).[8]

Monitor animal body weight and food intake regularly.

At the end of the treatment period, collect blood and tissues for downstream analysis. For

basal tissue collection, a 6-hour fast is recommended.[8]

Protocol 2: Assessment of Insulin Sensitivity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5940564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940564/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A. Hyperinsulinaemic–Euglycaemic Clamp (in Rats) This procedure is the gold standard for

assessing insulin sensitivity in vivo.

Materials:

Anaesthesia (e.g., isoflurane)

Surgical tools for catheter implantation

Infusion pumps

Human insulin solution

20% Dextrose solution

Blood glucose meter and strips

Procedure:

Perform survival surgery to implant catheters in the jugular vein (for infusions) and carotid

artery (for sampling). Allow for a recovery period.

Fast the animals for 12-16 hours prior to the clamp study.[8]

Initiate a continuous infusion of human insulin.

Monitor blood glucose every 5-10 minutes from the arterial catheter.

Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).

The glucose infusion rate required to maintain euglycemia during the steady-state period of

the clamp is a direct measure of whole-body insulin sensitivity.

B. Intraperitoneal Glucose Tolerance Test (IPGTT) (in Mice) This test measures the ability of an

animal to clear a glucose load.

Materials:

D-glucose solution (e.g., 20% in sterile saline)
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Blood glucose meter and strips

Syringes for IP injection

Procedure:

Fast mice for 6-12 hours.

Measure baseline blood glucose (time 0) from the tail vein.

Administer a bolus of D-glucose via IP injection (e.g., 1-2 g/kg body weight).

Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120

minutes).

Plot the blood glucose concentration over time. Improved glucose tolerance is indicated by a

lower peak glucose level and a faster return to baseline.

Protocol 3: Analysis of Lipid Metabolism and Uptake
A. Plasma Triglyceride Measurement

Collect blood from fasted animals into EDTA-coated tubes.

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

Measure plasma triglyceride concentrations using a commercially available colorimetric

assay kit according to the manufacturer's instructions.

B. Adipose Tissue LPL Activity Assay

Excise adipose tissue (e.g., subcutaneous, epididymal) and homogenize in a suitable buffer.

Incubate the tissue homogenate with a substrate emulsion containing a fluorescently labeled

or radiolabeled triglyceride.

Measure the release of free fatty acids over time using a fluorometer or scintillation counter.

Normalize LPL activity to the total protein content of the homogenate.
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C. Mixed Meal Tolerance Test (MMTT) for Adipose Lipid Uptake

Prepare a mixed meal containing a lipid source and a tracer, such as ³H-triolein or ³H-retinyl

palmitate.[8]

Administer the mixed meal to fasted animals via oral gavage.

At a specified time point post-gavage (e.g., 4 hours), euthanize the animal and collect blood

and various tissues (liver, subcutaneous fat, epididymal fat).

Measure the radioactivity in plasma and tissue homogenates using liquid scintillation

counting.

The incorporation of the radiolabel into tissue lipids reflects the uptake of meal-derived

triglycerides.[8]
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Caption: ANGPTL8-mediated inhibition of LPL in the fed state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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